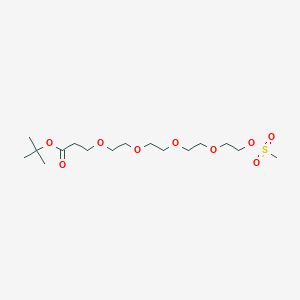
Naronapride dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El naronapride dihidrocloruro es un fármaco de molécula pequeña que se ha investigado por su posible uso en el tratamiento de trastornos gastrointestinales como la enfermedad por reflujo gastroesofágico y la gastroparesia . Es conocido por su doble acción como agonista del receptor de serotonina 5-HT4 y antagonista del receptor de dopamina D2 .
Métodos De Preparación
La síntesis de naronapride dihidrocloruro implica varios pasos, comenzando con la preparación de intermedios clave. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, como el control de la temperatura, el pH y el tiempo de reacción .
Análisis De Reacciones Químicas
El naronapride dihidrocloruro sufre diversas reacciones químicas, incluidas la hidrólisis, la oxidación y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes . Los principales productos formados a partir de estas reacciones incluyen metabolitos como ATI-7500, ATI-7400 y ATI-7100 .
Aplicaciones Científicas De Investigación
El naronapride dihidrocloruro se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en trastornos gastrointestinales . Ha demostrado ser prometedor para acelerar el vaciado gástrico y mejorar los síntomas de la gastroparesia . Además, su doble acción sobre los receptores de serotonina y dopamina lo convierte en un compuesto valioso para la investigación en neurogastroenterología .
Mecanismo De Acción
El mecanismo de acción del naronapride dihidrocloruro implica su efecto agonista sobre los receptores de serotonina 5-HT4 y su efecto antagonista sobre los receptores de dopamina D2 . Al estimular los receptores 5-HT4, mejora la motilidad gastrointestinal, mientras que su acción antagonista sobre los receptores D2 ayuda a aliviar los síntomas de náuseas y vómitos .
Comparación Con Compuestos Similares
El naronapride dihidrocloruro es único debido a su doble acción sobre los receptores de serotonina y dopamina . Compuestos similares incluyen prucalopride, que es un agonista selectivo del receptor 5-HT4, y metoclopramida, que es un antagonista del receptor D2 . A diferencia de estos compuestos, el naronapride dihidrocloruro ofrece una combinación de ambas acciones, lo que podría proporcionar un efecto terapéutico más completo .
Propiedades
Número CAS |
860169-57-9 |
|---|---|
Fórmula molecular |
C27H43Cl3N4O5 |
Peso molecular |
610.0 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C27H41ClN4O5.2ClH/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32;;/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34);2*1H/t22-,24+,25+;;/m1../s1 |
Clave InChI |
ZKVOMYDQQYOJKE-HTKGJVFSSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4.Cl.Cl |
SMILES isomérico |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4.Cl.Cl |
SMILES canónico |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Naronapride dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)






![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)


![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
